molecular formula C24H21FN4O4S B2675584 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide CAS No. 1297612-90-8

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2675584
CAS No.: 1297612-90-8
M. Wt: 480.51
InChI Key: WMGSIKZHTZJBKG-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a thiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a ligand for adrenergic receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to adrenergic receptors, influencing various physiological processes. The compound’s structure allows it to fit into the receptor’s binding site, modulating its activity and leading to downstream effects in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of a piperazine ring, thiazole ring, and carboxamide group.

Properties

CAS No.

1297612-90-8

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.51

IUPAC Name

3-[(4-fluorophenyl)sulfamoyl]-5-methyl-N-(4-phenylmethoxyphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C24H21FN4O4S/c1-16-22(24(28-27-16)34(31,32)29-20-9-7-18(25)8-10-20)23(30)26-19-11-13-21(14-12-19)33-15-17-5-3-2-4-6-17/h2-14,29H,15H2,1H3,(H,26,30)(H,27,28)

InChI Key

WMGSIKZHTZJBKG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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